molecular formula C19H30N6OS B2715374 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 946211-30-9

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

Katalognummer B2715374
CAS-Nummer: 946211-30-9
Molekulargewicht: 390.55
InChI-Schlüssel: SZQQAANFFFTWMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine core would likely contribute significant aromatic character to the molecule, while the ethylthio, isopropylamino, and cyclohexanecarboxamide groups would add further complexity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrazolo[3,4-d]pyrimidine core might undergo reactions typical of aromatic compounds, while the ethylthio, isopropylamino, and cyclohexanecarboxamide groups could participate in a variety of other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyclohexanecarboxamide group could enhance its solubility in polar solvents, while the aromatic pyrazolo[3,4-d]pyrimidine core might increase its stability .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. The study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and tested them for cytotoxic activity against cancer cell lines HCT-116 and MCF-7, as well as for 5-lipoxygenase inhibition, which is relevant for anti-inflammatory applications. The structure-activity relationship (SAR) revealed insights into the compound modifications that enhance their biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

Some derivatives of pyrazolopyrimidines have shown significant antimicrobial activity. Sraa Abu-Melha (2013) utilized a key intermediate, 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide, for synthesizing new heterocycles with notable antimicrobial properties. This research indicates the potential of pyrazolopyrimidine derivatives in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Abu-Melha, 2013).

Antiviral Activity

The antiviral potential of benzamide-based 5-aminopyrazoles, which are closely related to pyrazolopyrimidines, has been explored by Hebishy et al. (2020). This study focused on derivatives showing remarkable activity against the avian influenza virus (H5N1). The identified compounds provide a foundation for developing new antiviral agents, showcasing the versatility of pyrazolopyrimidine derivatives in tackling viral pathogens (Hebishy et al., 2020).

Antioxidant Activities

The exploration of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine, has led to the discovery of compounds with promising antioxidant activities. The research conducted by Mohamed and El-Sayed (2019) indicates that some of these compounds exhibit significant activities, highlighting the potential of pyrazolopyrimidine derivatives in developing antioxidant agents (Mohamed & El-Sayed, 2019).

Eigenschaften

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQAANFFFTWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.